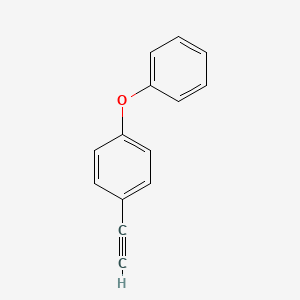

1-Ethynyl-4-phenoxybenzene

Vue d'ensemble

Description

1-Ethynyl-4-phenoxybenzene is an aromatic compound with the molecular formula C14H10O. It is characterized by the presence of an ethynyl group attached to a phenoxybenzene structure. This compound is known for its applications in various scientific research fields, including enzyme kinetics, protein-ligand interactions, and cell-signaling pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene reacts with 4-iodophenol in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The reaction conditions are carefully controlled to maintain the stability of the product and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethynyl-4-phenoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as bromination, where bromine reacts with the compound in the presence of a catalyst.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed:

Bromination: 1-Bromo-4-phenoxybenzene.

Nucleophilic Addition: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

1-Ethynyl-4-phenoxybenzene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including:

- Sonogashira Coupling Reaction : This method involves the reaction of phenylacetylene with 4-iodophenol in the presence of palladium and copper catalysts, typically conducted in tetrahydrofuran under inert conditions.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins, which aids in understanding enzyme kinetics and protein-ligand interactions. Notably, it is involved in the preparation of 1-vinyl-4-phenoxybenzene, which has further applications in biochemical studies .

Biochemical Interactions

This compound interacts with various biomolecules, playing a significant role in biochemical reactions. Its stability under specific conditions allows for long-term studies on cellular functions.

Dosage Effects

Research indicates that the effects of this compound vary with dosage levels in animal models. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions. Understanding these dosage effects is essential for determining safe applications in research and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and materials. The compound's versatility allows it to be integrated into various manufacturing processes, enhancing product performance and functionality .

Nanotechnology Applications

Recent studies highlight the use of phenolic compounds, including this compound, in nanotechnology. These compounds have been employed in creating nanoparticles for biomedical applications, such as drug delivery and bioimaging. Their unique chemical properties facilitate interactions with metal ions and polymers, leading to innovative solutions in disease treatment and diagnostics .

Polymer Synthesis

The polymerization of this compound results in materials with distinct thermal and optical properties. For instance, poly(this compound) exhibits significant UV-Vis absorption characteristics that indicate a conjugated polymer backbone, making it suitable for electronic applications.

Mécanisme D'action

The mechanism of action of 1-Ethynyl-4-phenoxybenzene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the aromatic ring. The ethynyl group can act as a nucleophile or an electrophile, depending on the reaction conditions. The aromatic ring can undergo electrophilic substitution reactions, maintaining its stability and aromaticity .

Comparaison Avec Des Composés Similaires

- 1-Ethynyl-4-nitrobenzene

- 4-Ethynyl-N,N-dimethylaniline

- 4-Ethynylanisole

- 4-Ethynylbiphenyl

Uniqueness: 1-Ethynyl-4-phenoxybenzene is unique due to the presence of both an ethynyl group and a phenoxy group attached to the benzene ring. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .

Activité Biologique

1-Ethynyl-4-phenoxybenzene (C14H10O) is an aromatic compound that has garnered attention for its significant biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by an ethynyl group attached to a phenoxybenzene structure. Its molecular weight is approximately 194.23 g/mol, and it is soluble in various organic solvents. The compound is primarily used in studies related to enzyme kinetics, protein-ligand interactions, and cell signaling pathways .

Target Interactions:

this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been particularly noted for its role in:

- Enzyme Kinetics: The compound serves as a substrate or inhibitor in enzyme assays, helping to elucidate the mechanisms of enzyme action.

- Protein-Ligand Interactions: It binds to specific proteins, affecting their activity and stability .

Biochemical Pathways:

The compound is involved in several key biochemical pathways, including:

- Aromatase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory effects on aromatase, an enzyme critical for estrogen biosynthesis. This property makes it a candidate for therapeutic interventions in hormone-dependent cancers .

This compound exhibits notable stability under laboratory conditions, which is crucial for long-term studies. Its effects on cellular functions vary with dosage, showing beneficial effects at lower concentrations while potentially exhibiting toxicity at higher doses .

Case Studies

Aromatase Inhibition Study:

In a study investigating new aromatase inhibitors, compounds synthesized from this compound demonstrated varying degrees of potency. For instance:

- Compound 1h showed an IC50 value of 2.4 μM against aromatase, indicating strong inhibitory activity due to favorable π–π stacking interactions with the enzyme's active site .

Dosage Effects in Animal Models:

Animal studies have shown that the effects of this compound can differ significantly based on dosage. Lower doses may enhance certain metabolic processes, while higher doses could lead to adverse effects, necessitating careful dosage considerations in future applications.

Transport and Distribution

Understanding the transport and distribution of this compound within biological systems is essential for its application:

- Cellular Localization: The compound localizes in specific subcellular compartments, which influences its biological activity. Targeting signals direct its accumulation in organelles where it can exert its effects on cellular processes .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits aromatase activity; potential anti-cancer properties |

| Protein Interaction | Binds to proteins affecting their function and stability |

| Stability | Remains stable under laboratory conditions; suitable for long-term studies |

| Dosage Variability | Exhibits different effects based on concentration; lower doses beneficial, higher doses potentially toxic |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Ethynyl-4-phenoxybenzene, and how are they experimentally determined?

- Methodology : Key properties include refractive index (n²⁰/D: 1.6060), boiling point (90–95°C at 0.4 mmHg), and density (1.074 g/mL at 25°C). These are measured using refractometry, distillation under reduced pressure, and pycnometry, respectively. Purity (97%) is confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Safety Note : The compound exhibits chronic aquatic toxicity (Category 4) and skin sensitization (Category 1). Use N95 masks, gloves, and eye protection during handling .

Q. How is this compound synthesized, and what intermediates are critical?

- Synthetic Route : A common method involves Sonogashira coupling between 4-phenoxyiodobenzene and terminal alkynes (e.g., phenylacetylene) under palladium catalysis. Key intermediates include halogenated precursors (e.g., 4-phenoxyiodobenzene) and acetylene derivatives. Reaction conditions (e.g., inert atmosphere, CuI co-catalyst) are critical for yield optimization .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂, CuI | Catalyze coupling |

| 2 | Et₃N, THF, 60°C | Solvent/base system |

| 3 | 24h reflux | Reaction completion |

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and ethynyl protons (sharp singlet at δ 2.8–3.1 ppm). ¹³C NMR identifies sp-hybridized carbons (δ 70–90 ppm) .

- Mass Spectrometry : Quadrupole ion-trap mass spectrometry (ITMS) detects molecular ions (m/z 210.2) and fragmentation patterns, aiding structural elucidation .

Advanced Research Questions

Q. How do electronic substituents influence the reactivity of this compound in ion-molecule reactions?

- Mechanistic Insight : In ITMS studies, the α-phenylvinyl cation (α-PVC) derived from this compound reacts selectively with electron-deficient aryl groups (e.g., nitrobenzene) via electrophilic aromatic substitution. Computational modeling (DFT) predicts regioselectivity based on substituent Hammett parameters .

- Experimental Design :

- Use deuterated analogs to track proton transfer pathways.

- Compare reaction rates with substituted benzenes (e.g., fluorobenzene vs. anisole) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Analytical Workflow :

Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst loading).

Isolation of Byproducts : Use preparative TLC or column chromatography to identify competing pathways (e.g., oxidative dimerization).

Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to detect intermediates .

Q. What strategies optimize the yield of this compound in cross-coupling reactions?

- Key Variables :

- Catalyst System : PdCl₂(PPh₃)₂/CuI outperforms Pd(OAc)₂ in aryl-alkyne couplings.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions.

- Temperature : Controlled heating (60–80°C) balances reaction rate and decomposition .

- Yield Improvement Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| PdCl₂(PPh₃)₂, DMF, 70°C | 85 | 97 |

| Pd(OAc)₂, THF, 60°C | 72 | 93 |

Q. What are the emerging applications of this compound in materials science?

- Polymer Precursors : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition) to synthesize conjugated polymers for organic electronics.

- Liquid Crystals : Derivatives with cyclohexyl groups (e.g., trans-1-Ethoxy-4-[...]benzene) exhibit mesomorphic properties, studied via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. Data Contradiction Analysis

- Case Study : Discrepancies in reported boiling points may arise from impurities or measurement techniques. For example, distillation under reduced pressure (0.4 mmHg) yields 90–95°C, while atmospheric distillation data may differ. Cross-validate using GC-MS headspace analysis .

Q. Safety and Compliance

Propriétés

IUPAC Name |

1-ethynyl-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNQDOAPYPSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509865 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-06-0 | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.